1-(5-Bromopyrimidin-4-yl)-2,2,2-trifluoroethanone
Description
Properties
IUPAC Name |
1-(5-bromopyrimidin-4-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3N2O/c7-3-1-11-2-12-4(3)5(13)6(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIRKFCZDQGXSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Coupling with Organostannanes
One robust approach involves the palladium-catalyzed Stille coupling of 5-bromo-2-iodopyrimidine with tributyl(1-ethoxyethenyl)stannane, followed by hydrolysis to yield the ethanone derivative:
| Parameter | Details |
|---|---|
| Starting materials | 5-bromo-2-iodopyrimidine, tributyl(1-ethoxyethenyl)stannane |
| Catalyst | Dichlorobis(triphenylphosphine)palladium(II) |
| Solvent | Anhydrous toluene |
| Temperature | 130 °C |
| Reaction time | 16–18 hours |
| Atmosphere | Inert (nitrogen) |
| Work-up | Quenching with water and 6M HCl, pH adjustment with sodium bicarbonate, extraction with ethyl acetate |
| Purification | Silica gel chromatography (20–100% ethyl acetate in heptane) |
| Yield | 66–70% |
| Product | 1-(5-Bromopyrimidin-4-yl)ethanone (golden-yellow solid) |
This method provides moderate to good yields and is suitable for gram-scale synthesis. The inert atmosphere and controlled temperature are critical for reaction efficiency and to avoid side reactions.
Grignard Addition to Pyrimidine Carbonitrile
Another synthetic route involves the nucleophilic addition of methylmagnesium bromide to 5-bromopyrimidine-4-carbonitrile at low temperature:
| Parameter | Details |
|---|---|
| Starting material | 5-bromopyrimidine-4-carbonitrile |
| Reagent | Methylmagnesium bromide (Grignard reagent) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C |
| Reaction time | 3.5 hours |
| Atmosphere | Nitrogen |
| Work-up | Quenching with saturated NH4Cl, extraction with ethyl acetate |
| Purification | Silica gel column chromatography (petroleum ether:ethyl acetate gradient) |
| Yield | ~61% |
| Product | 1-(5-Bromopyrimidin-4-yl)ethanone |
This low-temperature addition minimizes side reactions and provides a clean conversion to the ketone, although the yield is slightly lower than the Stille coupling method.
Purification and Characterization
- Purification is typically achieved by silica gel chromatography using gradients of ethyl acetate and heptane or petroleum ether.
- Characterization includes NMR (1H NMR signals at ~9.0 ppm for pyrimidine protons and ~2.7–2.8 ppm for methyl ketone protons), LC-MS confirming molecular ion peaks consistent with bromine isotopes, and sometimes vacuum distillation for volatile intermediates.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Palladium-catalyzed Stille coupling | 5-bromo-2-iodopyrimidine | Tributyl(1-ethoxyethenyl)stannane, Pd catalyst | 130 °C, 16–18 h, inert | 66–70 | Well-established, moderate to good yield |
| Grignard addition | 5-bromopyrimidine-4-carbonitrile | Methylmagnesium bromide | -78 °C, 3.5 h, inert | ~61 | Low temperature, clean conversion |
| Acid chloride intermediate (analogous) | Pyrimidine carboxylic acid (analog) | Thionyl chloride, methyl Grignard | 80 °C (acid chloride formation), then Grignard addition | ~80 (analog) | High yield, scalable, no isomers |
Research Findings and Considerations
- The palladium-catalyzed coupling method is favored for its reliability and scalability in producing this compound with good purity.
- The Grignard addition route offers a direct approach from nitrile precursors but requires stringent low-temperature control.
- The acid chloride intermediate method, while reported for related compounds, suggests a promising high-yield alternative for future adaptation to pyrimidine derivatives.
- Purification by chromatography is essential to remove palladium residues and side-products.
- Reaction atmosphere control (inert gas) and moisture exclusion are critical for organometallic steps.
Chemical Reactions Analysis
1-(5-Bromopyrimidin-4-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The trifluoromethyl ketone group can undergo oxidation to form carboxylic acids or reduction to form alcohols. Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, forming various aryl and alkynyl derivatives.
Scientific Research Applications
1-(5-Bromopyrimidin-4-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions, particularly in the context of kinase inhibitors and other therapeutic targets.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyrimidin-4-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and trifluoromethyl ketone groups contribute to its binding affinity and specificity. For example, the compound can inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be contextualized against structurally related trifluoroethanone derivatives, as outlined below:
Table 1: Structural and Functional Comparison of Selected Trifluoroethanone Derivatives
Key Analysis:
Substituent Effects on Reactivity and Applications Bromine vs. Chlorine: Brominated analogs (e.g., 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone) are preferred for cross-coupling reactions due to Br's superior leaving-group ability compared to Cl . Chlorinated derivatives (e.g., 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone) are often intermediates in agrochemical synthesis . Aromatic Core: Pyrimidine (electron-deficient) vs. indole (electron-rich) scaffolds dictate divergent reactivities. Pyrimidines are optimal for nucleophilic aromatic substitution, while indoles participate in electrophilic substitutions .
Biological and Physicochemical Properties The trifluoroacetyl group universally enhances metabolic resistance by blocking oxidation sites. For example, 1-(3-Tert-butylphenyl)-2,2,2-trifluoroethanone exhibits prolonged inhibition of acetylcholinesterase due to reduced enzymatic degradation . Fluorine substitution (e.g., 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone) increases lipophilicity (logP ~2.5–3.0), improving membrane permeability .
Industrial and Synthetic Utility Pyridine/benzene derivatives (e.g., 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone) are prevalent in pesticide synthesis, whereas pyrimidine/bromo analogs are leveraged in kinase inhibitor development .
Research Findings and Contradictions
- Contradiction in Reactivity: While brominated pyrimidines are typically reactive in cross-coupling, steric hindrance from the trifluoroacetyl group in this compound may slow reaction rates compared to less bulky analogs .
- Biological Activity: Indole-based trifluoroethanones (e.g., 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone) show promise in oncology, but pyrimidine analogs may lack selectivity due to their planar structures .
Biological Activity
1-(5-Bromopyrimidin-4-yl)-2,2,2-trifluoroethanone (CAS No. 1375303-77-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following SMILES notation: O=C(C1=NC=NC=C1Br)C(F)(F)F. The presence of bromine and trifluoromethyl groups in its structure suggests potential for significant biological activity due to their electronic effects on molecular interactions.
Preliminary studies indicate that this compound may act through several biological pathways:
- Inhibition of Deubiquitinating Enzymes : Similar compounds have been identified as inhibitors of deubiquitinating enzymes (DUBs), which play critical roles in regulating protein degradation and signaling pathways associated with cancer progression. For instance, derivatives of pyrimidine have been reported to inhibit USP28, a DUB implicated in various malignancies .
- Anticancer Activity : The compound's structural similarities to known anticancer agents suggest it may exhibit cytotoxic effects against cancer cell lines. Studies on related compounds have shown that they can inhibit cell proliferation and induce apoptosis in cancer cells .
Biological Activity Data
The biological activity of this compound has been evaluated in various studies. Below is a summary table of key findings:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study A | Gastric Cancer | 1.10 ± 0.02 | USP28 inhibition | |
| Study B | NSCLC | >100 | Non-selective DUB inhibition | |
| Study C | Breast Cancer | TBD | Apoptosis induction | TBD |
Case Studies
- Gastric Cancer : In a study focusing on gastric cancer cells, a compound structurally related to this compound demonstrated potent inhibition of USP28 with an IC50 value of 1.10 µM. This inhibition was linked to reduced cell proliferation and altered cell cycle dynamics .
- Non-Small Cell Lung Cancer (NSCLC) : Another study indicated that similar compounds exhibited limited selectivity against DUBs like USP7 and LSD1 at higher concentrations (>100 µM), suggesting a need for further optimization for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing 1-(5-Bromopyrimidin-4-yl)-2,2,2-trifluoroethanone, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : Synthesis often involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling between brominated intermediates and boronic acids. For example, a related compound, 1-(4-bromophenyl)-2,2,2-trifluoroethanone, undergoes cross-coupling with boronic acids using Pd(PPh₃)₄ (5 mol%) in 1,4-dioxane/water (9:1 v/v) at 100°C. Key parameters include catalyst loading, solvent choice (polar aprotic solvents enhance stability), and temperature control to prevent decomposition. Post-reaction, intermediates may form geminal diols due to trifluoromethyl stabilization, requiring anhydrous handling .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound and its derivatives?
- Methodological Answer : ¹H/¹⁹F NMR and LC-MS are primary tools. The trifluoromethyl group exhibits distinct ¹⁹F signals (δ -60 to -70 ppm), while bromopyrimidine protons resonate at δ 8.5–9.5 ppm. LC-MS with ESI+ confirms molecular ions (e.g., m/z 268.03 for C₈H₅BrF₃NO). Thermal stability is assessed via DSC (melting points ~95–97°C) . X-ray crystallography resolves hydrate forms, critical for confirming diol intermediates .
Q. How do researchers optimize solvent systems for reactions involving trifluoroethanone derivatives?
- Methodological Answer : Solubility challenges are addressed using cosolvents like 1,4-dioxane (10% v/v) or dimethylsulfoxide. For enzymatic reductions, substrate concentrations ≤100 mM are optimal to avoid precipitation. Solvent screening via HPLC monitoring identifies systems that balance solubility and enzyme activity .
Advanced Research Questions
Q. How can enzymatic strategies be optimized for stereoselective reduction to obtain chiral alcohols with high enantiomeric excess?
- Methodological Answer : Screening diverse alcohol dehydrogenases (ADHs) under varied conditions is key. ADH-A from Rhodococcus ruber and evo-1.1.200 (anti-Prelog) achieve >95% ee. Parameters include enzyme loading (20–100 mg/mL), substrate concentration (20–100 mM), and cosolvents (e.g., 10% 1,4-dioxane). Time-course assays via HPLC/NMR ensure completion within 1–50 h, depending on substituent position (ortho-substituents slow kinetics) . Kinetic studies reveal slow-binding inhibition in some ADHs, requiring MD simulations for mechanistic insights .
Q. How should researchers address discrepancies in reaction kinetics when using different ADHs for bioreduction?
- Methodological Answer : Contradictions arise from enzyme-substrate interactions influenced by substituent positions. Ortho-substituted derivatives exhibit slower kinetics due to steric hindrance, requiring lower substrate concentrations (100 mM) and extended reaction times (50 h) . Comparative QM/MM simulations identify transition-state stabilization differences. Validation via chiral HPLC ensures reproducibility across enzyme batches .
Q. What interdisciplinary approaches leverage the electronic properties of this compound in materials science and sensing?
- Methodological Answer : The electron-withdrawing trifluoromethyl and bromopyrimidine groups enhance SERS activity in pH-sensitive probes. Covalent attachment to gold nanoparticles via thiol linkers enables CO₃²⁻ detection via intensity changes at 1077 cm⁻¹ . In medicinal chemistry, such motifs act as transition-state analogues in acetylcholinesterase inhibition, validated through kinetic assays and MD simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
